Methyl 2-oxo-2,5,6,7-tetrahydro-1H-azepine-4-carboxylate
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Overview
Description
Methyl 2-oxo-2,5,6,7-tetrahydro-1H-azepine-4-carboxylate is a heterocyclic compound with a seven-membered ring structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-2,5,6,7-tetrahydro-1H-azepine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketoester in the presence of a catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent, such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-2,5,6,7-tetrahydro-1H-azepine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted azepine derivatives .
Scientific Research Applications
Methyl 2-oxo-2,5,6,7-tetrahydro-1H-azepine-4-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-oxo-2,5,6,7-tetrahydro-1H-azepine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxo-2,5,6,7-tetrahydro-1H-azepine-3-carboxylate
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Methyl 2-oxo-2,5,6,7-tetrahydro-1H-azepine-4-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 7-oxo-1,2,3,4-tetrahydroazepine-5-carboxylate |
InChI |
InChI=1S/C8H11NO3/c1-12-8(11)6-3-2-4-9-7(10)5-6/h5H,2-4H2,1H3,(H,9,10) |
InChI Key |
STUSTCSHPCPDSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)NCCC1 |
Origin of Product |
United States |
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